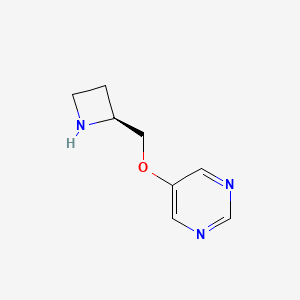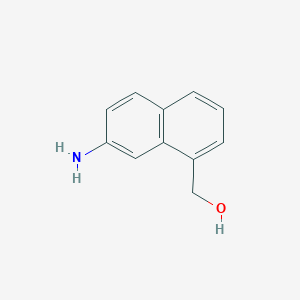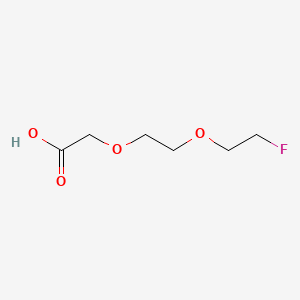
(S)-5-(azetidin-2-ylmethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is a chiral compound that features a pyrimidine ring substituted with an azetidin-2-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines to form azetidin-2-ones . This is followed by hydrolysis and intramolecular ring closure to yield the desired azetidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(azetidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium persulfate and potassium dihydrogen phosphate are commonly used oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Applications De Recherche Scientifique
(S)-5-(azetidin-2-ylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-5-(azetidin-2-ylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(azetidin-2-ylmethoxy)-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3-methylene-azetidin-2-one derivatives: These compounds feature a methylene group attached to the azetidine ring.
Uniqueness
(S)-5-(azetidin-2-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1 |
Clé InChI |
XOYWIKDUNYLVAF-ZETCQYMHSA-N |
SMILES isomérique |
C1CN[C@@H]1COC2=CN=CN=C2 |
SMILES canonique |
C1CNC1COC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)








![6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
